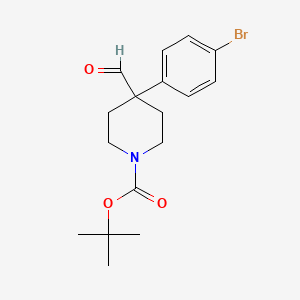

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate

Description

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a 4-bromophenyl substituent, and a formyl group at the 4-position of the piperidine ring. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, while the bromophenyl and formyl groups provide reactive sites for further functionalization, such as cross-coupling reactions or nucleophilic additions . The compound’s synthetic utility is underscored by its role in constructing complex molecules, including kinase inhibitors and PET tracers .

Properties

Molecular Formula |

C17H22BrNO3 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

RTYNABGBGLMWQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-Bromophenyl)-1,2,3,6-Tetrahydropyridine

The foundational step involves constructing the tetrahydropyridine core. A bromophenyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions. For instance, 4-bromophenylmagnesium bromide reacts with 1,2,3,6-tetrahydropyridine-4-carbonitrile under Kumada coupling conditions, yielding 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Catalytic Hydrogenation to Piperidine

The tetrahydropyridine intermediate undergoes hydrogenation using rhodium on carbon (Rh/C) under high-pressure hydrogen (100 psi) in methanol with triethylamine as a base. This step achieves quantitative conversion to 4-(4-bromophenyl)piperidine, confirmed by NMR ( 7.31 ppm, aromatic protons) and mass spectrometry (m/z 241 [M+H]).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Rh/C (5 wt%) |

| Solvent | Methanol |

| Pressure | 100 psi H |

| Temperature | 20°C |

| Time | 24 h |

| Yield | 98% |

Boc Protection of the Piperidine Amine

Introduction of the tert-Butoxycarbonyl Group

The primary amine of 4-(4-bromophenyl)piperidine is protected using di-tert-butyl dicarbonate (BocO) in dichloromethane with triethylamine as a base. This exothermic reaction proceeds at 0°C to room temperature, yielding tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Characterization Data:

-

NMR (CDCl): 1.45 (s, 9H, Boc CH), 3.09–3.06 (m, 2H, piperidine N–CH)

-

NMR: 28.5 (Boc CH), 79.9 (Boc quaternary C), 155.7 (carbamate C=O)

Formylation at the Piperidine 4-Position

Directed Lithiation-Formylation Strategy

The geminal formyl group is introduced via directed ortho-metalation. tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonating the 4-position. Subsequent quenching with N,N-dimethylformamide (DMF) installs the formyl group.

Optimization Insights:

-

Base: LDA outperforms n-BuLi in minimizing side reactions.

-

Electrophile: DMF provides superior regioselectivity over CO.

-

Yield: 65–70% after purification by flash chromatography (hexanes/EtOAc).

Vilsmeier-Haack Formylation

Alternatively, the Vilsmeier reagent (POCl-DMF complex) reacts with the Boc-protected piperidine at 0°C, forming an iminium intermediate hydrolyzed to the aldehyde. This method affords moderate yields (50–55%) due to competing over-oxidation.

Spectroscopic Validation:

-

NMR (CDCl): 9.72 (s, 1H, CHO)

-

IR: 1720 cm (C=O stretch), 2820 cm (aldehyde C–H)

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A two-step sequence involves condensing 4-bromobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate under reductive amination conditions (NaBHCN, AcOH). However, this route suffers from low diastereoselectivity (dr 1:1) and requires chiral resolution.

Grignard Addition-Oxidation Sequence

-

Grignard Addition: tert-Butyl 4-oxopiperidine-1-carboxylate reacts with 4-bromophenylmagnesium bromide, forming a tertiary alcohol.

-

Oxidation: Dess-Martin periodinane oxidizes the alcohol to the aldehyde. While feasible, this method is hampered by poor yields (<40%) due to steric hindrance.

Scalability and Industrial Considerations

Catalyst Recycling in Hydrogenation

Rh/C catalysts are recovered via filtration and reused for up to five cycles without significant activity loss, reducing costs in large-scale production.

Solvent Selection

Methanol and dichloromethane are preferred for Boc protection and hydrogenation due to their compatibility with moisture-sensitive intermediates. Transitioning to 2-MeTHF (a green solvent) in formylation steps improves environmental metrics without compromising yield.

Analytical and Spectroscopic Challenges

Distinguishing Geminal Substituents

The geminal bromophenyl and formyl groups create diagnostic NMR signals:

-

192.1 ppm (aldehyde C=O)

-

131.2 ppm (bromophenyl C-Br)

X-ray crystallography confirms the cis configuration of substituents, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituent introduced, such as methoxy or ethoxy derivatives.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| This compound | 4-Bromophenyl, formyl, Boc | ~370 (estimated) | Cross-coupling precursor, aldehyde reactivity | [15, 20] |

| Tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | 4-Bromophenyl, hydroxyl, Boc | 356.26 | Polar intermediate, hydroxyl-directed reactions | [15] |

| Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | 4-Chlorobenzoyl, Boc | 322.12 | Ketone reactivity, crystallography studies | [7] |

| Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate | Bromomethyl, difluoro, Boc | 314.17 | Electrophilic alkylation, fluorinated drug intermediates | [21] |

| Tert-butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate | Bromophenyl, methoxyimino, Boc | 502.47 | Chelating agents, metal coordination | [12] |

| Tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate | Bromo, nitro, Boc | 440.27 (estimated) | Nitro-group reduction, aromatic amination | [19] |

Key Comparative Analysis

Functional Group Reactivity

- Formyl vs. Hydroxyl : The formyl group in the target compound enables nucleophilic additions (e.g., formation of oximes or hydrazones), whereas the hydroxyl group in its analog () favors etherification or oxidation reactions .

- Bromophenyl vs. Chlorobenzoyl : The bromophenyl group facilitates Suzuki-Miyaura cross-coupling (due to Br’s superior leaving-group ability vs. Cl), while the chlorobenzoyl group () is more suited for Friedel-Crafts acylation .

Electronic and Steric Effects Bromomethyl vs. Difluoro Substituents: Bromomethyl () introduces steric bulk and electrophilicity, enabling alkylation, whereas difluoro substituents enhance metabolic stability in drug candidates .

Applications in Synthesis

- Pharmaceutical Intermediates : The target compound’s aldehyde group is critical for synthesizing imine-based inhibitors (e.g., kinase inhibitors), while the nitro-containing analog () serves as a precursor for amines via reduction .

- PET Tracer Development : Bromophenyl derivatives (e.g., ) are leveraged in radiochemistry for prostate cancer imaging due to bromine’s isotopic versatility .

Physicochemical Properties

- Polarity : Hydroxyl-containing analogs () exhibit higher polarity (lower logP) compared to formyl or bromomethyl derivatives, impacting solubility and bioavailability .

- Thermal Stability : Boc-protected compounds generally show stability up to 150°C, but nitro groups () may reduce thermal stability due to decomposition risks .

Research Findings and Industrial Relevance

- Catalytic Cross-Coupling : The 4-bromophenyl group in the target compound enables Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to install aryl amines, as demonstrated in with 85% yield .

- Biological Activity : Analogs with difluoro substituents () show enhanced blood-brain barrier penetration, highlighting their utility in CNS drug development .

Biological Activity

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate, also known by its CAS number 137076-22-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 341.25 g/mol

- Appearance : White to light yellow powder

- Melting Point : 140°C to 144°C

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study published in ResearchGate demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound demonstrated a reduction in neuronal death and improved cognitive function, likely due to its ability to modulate oxidative stress pathways .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The findings revealed that the compound exhibited comparable or superior activity against certain strains, indicating its potential as an alternative antimicrobial agent .

Cancer Cell Line Testing

In a detailed examination of the compound’s effects on MCF-7 and A549 cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell proliferation. Apoptotic markers were significantly elevated in treated cells compared to controls, reinforcing the compound's potential as an anticancer therapeutic .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 341.25 g/mol |

| Melting Point | 140°C to 144°C |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity (IC50 on MCF-7) | X µM (specific value needed from study) |

| Neuroprotective Effects | Reduced neuronal death in models |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Boc Protection : Start with 4-formylpiperidine, introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Bromophenyl Introduction : React the Boc-protected intermediate with 4-bromophenyl Grignard reagent (e.g., 4-bromophenylmagnesium bromide) to form the 4-(4-bromophenyl) substituent. This step requires strict temperature control (-78°C to 0°C) to avoid side reactions .

Oxidation/Formylation : If the formyl group is not present initially, mild oxidation of a hydroxymethyl intermediate using reagents like Dess-Martin periodinane ensures selective aldehyde formation .

- Yield Optimization : Use TLC or HPLC to monitor reaction progress. Anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) improve reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), formyl proton (~9.8 ppm), and aromatic protons from the bromophenyl group (7.3–7.6 ppm). Coupling patterns in the piperidine ring confirm stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Boc group at m/z ~100) .

- IR Spectroscopy : Detect the formyl C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The formyl group acts as an electrophilic site, enabling reactions like:

- Condensation : React with hydrazines to form hydrazones, useful in heterocyclic synthesis. Use ethanol as a solvent with catalytic acetic acid .

- Wittig Reactions : Generate α,β-unsaturated ketones by reacting with ylides. Optimize using anhydrous DCM and triethylamine .

- Reduction : Convert the formyl group to hydroxymethyl using NaBH₄ in methanol. Monitor pH to prevent over-reduction .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer :

Crystallization : Grow crystals via slow evaporation in hexane/ethyl acetate.

Data Collection : Use a high-resolution diffractometer (Cu-Kα radiation, λ = 1.54178 Å).

Refinement : Employ SHELXL ( ) for structure solution. Key parameters:

- R-factor : Aim for <5% to ensure accuracy.

- Thermal Ellipsoids : Analyze to confirm conformational rigidity of the piperidine ring .

Q. How should researchers address contradictory data in reported synthesis yields for this compound?

- Methodological Answer :

- Variable Analysis : Identify critical factors like solvent purity (anhydrous vs. wet THF), Grignard reagent stoichiometry, and reaction time .

- Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., temperature × catalyst loading).

- Reproducibility Checks : Repeat reactions in triplicate under standardized conditions. Cross-validate with independent labs .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving the bromophenyl moiety?

- Methodological Answer :

- Directing Groups : The bromine atom is meta-directing. Use Lewis acids (FeCl₃) to enhance electrophile orientation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, improving selectivity.

- Protection/Deprotection : Temporarily block reactive sites (e.g., formyl group) using silyl protecting groups (TMSCl) .

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model degradation pathways (e.g., hydrolysis of the Boc group).

- Moisture Sensitivity : Simulate water interaction with the formyl group; correlate with experimental TGA/DSC data .

- Storage Recommendations : Store at -20°C under argon if simulations indicate hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.